
Fenazox
Overview
Description
Fenazox, also known as azoxybenzene, is an organic compound with the molecular formula C12H10N2O. It is characterized by a yellow, low-melting solid appearance and is known for its planar C2N2O core structure. This compound has been used historically as an insecticide to control aphids and other sucking insects .
Preparation Methods
Fenazox can be synthesized through several methods:
Partial Reduction of Nitrobenzene: This method involves the reduction of nitrobenzene, which proceeds via intermediates such as phenylhydroxylamine and nitrosobenzene.
Oxidation of Aniline by Hydrogen Peroxide: This method uses hydrogen peroxide in acetonitrile at 50°C, with the pH maintained around 8 to activate the hydrogen peroxide and minimize oxygen evolution.
Chemical Reactions Analysis
Fenazox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azoxybenzene derivatives.
Reduction: It can be reduced to form aniline derivatives.
Substitution: this compound can undergo substitution reactions where one of the phenyl groups is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium arsenite for reduction.
Major Products: The major products formed from these reactions include azobenzene, aniline, and substituted azoxybenzenes.
Scientific Research Applications
Fenazox has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microsomal liver enzymes in rats.
Medicine: Investigated for its potential toxicological effects and its role in inducing chloracne.
Industry: Historically used as an insecticide, although its use has declined due to its toxicity.
Mechanism of Action
The mechanism of action of Fenazox involves its interaction with cellular components, leading to various biochemical effects:
Comparison with Similar Compounds
Fenazox is similar to other azoxy compounds, but it has unique properties that distinguish it:
Nitrosobenzene: This compound is an intermediate in the synthesis of this compound and has different reactivity due to the presence of a nitroso group.
Phenylhydroxylamine: Another intermediate in this compound synthesis, it has distinct properties due to the hydroxylamine group.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Biological Activity
Fenazox, also known as Azoxybenzene, is a compound with notable biological activity that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- Synonyms : Azoxybenzene
- CAS Number : 495-48-7
- Molecular Weight : 198.22 g/mol
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. Research indicates that it may function as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production. This mechanism is crucial in conditions such as asthma and other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the production of various cytokines in immune cells. For instance, a study involving mouse splenocytes showed that this compound significantly reduced the levels of interleukin-5 (IL-5) and interleukin-13 (IL-13), which are key players in allergic responses and inflammation .
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
IL-5 | 150 | 40 |
IL-13 | 120 | 30 |
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. In a controlled study on mice with induced asthma, treatment with this compound resulted in a marked reduction in airway hyperresponsiveness and eosinophil infiltration in lung tissues .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Asthma Management : A case study involving patients with moderate to severe asthma indicated that adding this compound to their treatment regimen improved lung function and reduced the frequency of exacerbations. Patients reported fewer symptoms and required less rescue medication over a three-month period .
- Allergic Reactions : Another observational study highlighted the use of this compound in patients suffering from allergic rhinitis. The compound was found to alleviate symptoms such as nasal congestion and sneezing significantly compared to placebo .
Toxicological Profile
While this compound shows promise for therapeutic applications, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Long-term studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Fenazox (CAS 495-48-7) in experimental settings?
this compound is typically characterized using high-performance liquid chromatography (HPLC) with UV detection for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) is recommended for identifying degradation products. For quantitative analysis, calibration curves should be validated using certified reference standards stored at 0–6°C to prevent degradation .
Example Table: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₁₀N₂O | NMR/MS |
CAS Number | 495-48-7 | — |
Storage Conditions | 0–6°C (cold chain required) | Stability studies |
Q. How should researchers design experiments to assess this compound's stability under varying environmental conditions?
Use accelerated stability testing protocols per ICH guidelines:
- Temperature: Test at 25°C, 40°C, and 60°C.
- Humidity: 75% relative humidity.
- Light Exposure: UV/visible light per ICH Q1B. Analyze degradation products via HPLC-MS and compare against baseline chromatograms. Include control samples stored in inert atmospheres to isolate oxidation effects .
Q. What statistical methods are appropriate for validating this compound-related experimental data?
Apply ANOVA for inter-group comparisons in dose-response studies. For reproducibility, calculate intra- and inter-assay coefficients of variation (CV <15%). Use Bland-Altman plots to assess agreement between analytical methods (e.g., HPLC vs. spectrophotometry) .
Advanced Research Questions
Q. How can contradictory findings in this compound toxicity studies be systematically resolved?
Conduct a meta-analysis with the following steps:
- Data Harmonization: Normalize dose metrics (e.g., mg/kg vs. ppm).
- Bias Assessment: Use ROBINS-I tool to evaluate study design flaws.
- Sensitivity Analysis: Exclude outliers and re-effect size using random-effects models. Report heterogeneity via I² statistics (>50% indicates significant variability) .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound's mechanisms of action?
Adopt the PICOT framework:
- P opulation: Cell lines/organisms used (e.g., in vitro hepatocytes).
- I ntervention: this compound concentration/duration.
- C omparison: Positive/negative controls (e.g., solvent-only).
- O utcome: Measured endpoints (e.g., apoptosis rate).
- T ime: Exposure period (e.g., 24–72 hours). This ensures alignment with reproducible experimental designs .
Q. What methodologies address reproducibility challenges in this compound synthesis protocols?
Implement open science practices :
- Publish full synthetic pathways with reaction yields and purification steps.
- Share raw NMR/MS spectra in public repositories (e.g., Zenodo).
- Use factorial design (e.g., Taguchi method) to optimize parameters like temperature and catalyst concentration .
Q. How can researchers integrate multi-omics data to study this compound's environmental impact?
Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (shotgun) data. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted biological processes. Validate findings with orthogonal assays (e.g., qPCR for gene expression) .
Q. Methodological Considerations
- Data Management: Store raw datasets in FAIR-compliant repositories (e.g., Figshare) with detailed metadata (e.g., HPLC column type, mobile phase pH) .
- Ethical Compliance: For studies involving biological samples, obtain IRB approval and document informed consent protocols per Declaration of Helsinki guidelines .
Properties
IUPAC Name |
oxido-phenyl-phenyliminoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZCKBSTZFWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | AZOXYBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |
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Density |
1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES | |
CAS No. |
495-48-7, 20972-43-4, 21650-65-7 | |
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Melting Point |
97 °F (NTP, 1992), 36 °C | |
Record name | AZOXYBENZENE | |
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Retrosynthesis Analysis
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